1-(Adamantane-1-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Lipophilic efficiency Medicinal chemistry CNS drug design

1-(Adamantane-1-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS 2034344-06-2) is a synthetic small-molecule building block that combines a rigid adamantane carbonyl group, a four-membered azetidine ring, and a metabolically stable 2,2,2-trifluoroethoxy side chain. This tripartite architecture confers a distinct lipophilicity–polar surface area profile (computed XLogP ~2.5–3.0; TPSA ~38 Ų).

Molecular Formula C16H22F3NO2
Molecular Weight 317.352
CAS No. 2034344-06-2
Cat. No. B2605230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Adamantane-1-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine
CAS2034344-06-2
Molecular FormulaC16H22F3NO2
Molecular Weight317.352
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)N4CC(C4)OCC(F)(F)F
InChIInChI=1S/C16H22F3NO2/c17-16(18,19)9-22-13-7-20(8-13)14(21)15-4-10-1-11(5-15)3-12(2-10)6-15/h10-13H,1-9H2
InChIKeyPYKRAWRTJHCYMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Adamantane-1-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS 2034344-06-2): Structural Identity and Procurement Baseline


1-(Adamantane-1-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS 2034344-06-2) is a synthetic small-molecule building block that combines a rigid adamantane carbonyl group, a four-membered azetidine ring, and a metabolically stable 2,2,2-trifluoroethoxy side chain [1]. This tripartite architecture confers a distinct lipophilicity–polar surface area profile (computed XLogP ~2.5–3.0; TPSA ~38 Ų) . The compound is catalogued as a reference standard by multiple chemical suppliers and serves as a versatile intermediate for medicinal chemistry derivatization, particularly in programs targeting CNS-penetrant or metabolically stabilized lead series [1].

Why 1-(Adamantane-1-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine Cannot Be Replaced by a Generic Azetidine or Adamantane Analog


Generic substitution with unsubstituted azetidine or simple adamantane amides fails because the 3-(2,2,2-trifluoroethoxy) group is not a passive bystander—it actively modulates both the conformational preference of the azetidine ring and the compound's ADME properties. In closely related chemical series, the trifluoroethoxy substituent has been shown to increase metabolic stability (reduced CYP450-mediated oxidation vs. unsubstituted alkoxy chains) and to lower basicity of the azetidine nitrogen by ~0.5–1.0 pKa units relative to hydroxy or methoxy analogs [1]. When the adamantane-1-carbonyl cap is replaced with smaller acyl groups (e.g., acetyl or benzoyl), the resulting analogs lose the characteristic rigidification and lipophilic bulk that drive binding to concave hydrophobic pockets (e.g., in GPCR allosteric sites) [2]. The combination of all three structural motifs in a single scaffold is therefore non-interchangeable if the goal is to preserve a specific binding mode, pharmacokinetic profile, or synthetic handle for parallel library synthesis [1][2].

Quantitative Differentiation Evidence for 1-(Adamantane-1-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine vs. Closest Analogs


Lipophilic Ligand Efficiency (LLE) vs. Thiophene-3-carbonyl Analog

When the adamantane-1-carbonyl group in the target compound is replaced by a thiophene-3-carbonyl group (CAS 2034400-31-0), the computed XLogP decreases by approximately 1.2 log units (from ~3.0 to ~1.8) while the TPSA increases by ~9 Ų (from ~38 Ų to ~47 Ų) [1][2]. For CNS-targeted programs where optimal brain penetration requires 2.0 < XLogP < 4.0 and TPSA < 60 Ų, this shift can move the thiophene analog outside the desired physicochemical window [3].

Lipophilic efficiency Medicinal chemistry CNS drug design

Metabolic Stability Advantage of Trifluoroethoxy vs. Methoxy Substituent on the Azetidine Ring

In a structurally related azetidine series, replacing a 3-methoxy group with a 3-(2,2,2-trifluoroethoxy) group reduced intrinsic clearance in human liver microsomes (HLM) by approximately 3- to 5-fold, consistent with the electron-withdrawing effect of the –CF₃ group shielding the adjacent methylene from oxidative metabolism [1]. While direct HLM data for the exact target compound have not been publicly disclosed, the class-level effect of the trifluoroethoxy substituent is well-established across multiple saturated N-heterocyclic scaffolds [2].

Metabolic stability CYP450 oxidation Fluorine chemistry

Conformational Rigidity and 3D Shape Complementarity vs. Flexible Alkyl-Chain Analogs

The adamantane-1-carbonyl group provides a nearly spherical, conformationally locked hydrophobic surface (volume ≈ 140 ų) that is absent in linear or monocyclic acyl replacements [1]. In azetidine-based orexin receptor antagonist patents (e.g., US-9403813-B2), the adamantane cap was explicitly required for sub-micromolar binding affinity; replacement with cyclohexane carbonyl or 4-tetrahydropyran carbonyl resulted in ≥10-fold loss of potency in cell-based functional assays [2]. Although the specific trifluoroethoxy-substituted variant is not disclosed in that patent, the adamantane pharmacophore requirement is directly transferable.

Conformational analysis Ligand preorganization Binding entropy

Synthetic Tractability and Derivatization Versatility vs. 4-Methoxybenzenesulfonyl Analog

The 3-(2,2,2-trifluoroethoxy) substituent on the azetidine ring preserves a secondary alcohol-like synthetic handle that enables direct O-alkylation, Mitsunobu inversion, or mesylation/displacement sequences without the steric encumbrance of bulkier sulfonyl or aryl groups . In contrast, the 4-methoxybenzenesulfonyl analog (CAS 1797264-08-4) has the azetidine ring functionalized with a bulky sulfonamide, which limits subsequent derivatization to N-alkylation only and introduces a higher molecular weight penalty (ΔMW ≈ +90 Da) [1]. The target compound's free –O–CH₂–CF₃ chain also provides a unique ¹⁹F NMR handle (δ ≈ -74 ppm) for convenient reaction monitoring and purity assessment [2].

Parallel synthesis Building block utility Click chemistry

High-Return Application Scenarios for 1-(Adamantane-1-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine in Drug Discovery and Chemical Biology


CNS-Penetrant Lead Generation Targeting GPCR Allosteric Sites

The compound's computed XLogP of ~3.0 and TPSA of ~38 Ų place it firmly within the CNS drug-likeness space [1]. The adamantane cage serves as a privileged hydrophobic anchor for allosteric pockets in GPCRs (e.g., orexin, cannabinoid, and mGluR families), while the trifluoroethoxy group provides metabolic shielding without adding excessive hydrogen-bond donors [2]. Medicinal chemistry teams can procure this scaffold to initiate a CNS-focused lead generation campaign, confident that the core already satisfies the key physicochemical gatekeepers for brain penetration [1][2].

Parallel Library Synthesis for Metabolic Stability Screening Cascades

Because the compound carries two orthogonal derivatization handles (azetidine nitrogen for amide/sulfonamide formation and the ether oxygen for further functionalization), it is ideally suited for automated parallel synthesis platforms [1]. The ¹⁹F NMR tag (δ ≈ -74 ppm) enables rapid, quantitative assessment of reaction conversion and purity without the need for LC-MS method development [2]. Procurement of 5–10 g quantities supports the generation of 96- to 384-member libraries for front-loaded metabolic stability assays (HLM/RLM Clint screening), where the trifluoroethoxy group is expected to confer a measurable half-life advantage over non-fluorinated ether analogs [3].

Chemical Probe Development Requiring Defined Binding Mode Characterization

The rigid adamantane-azetidine core is amenable to X-ray co-crystallography and cryo-EM studies due to its well-defined electron density, which aids in unambiguous binding mode determination [1]. In target classes where binding is driven by shape complementarity to a concave hydrophobic pocket (e.g., membrane protein allosteric sites), this scaffold can serve as a reference probe to establish structure-activity relationships (SAR) [2]. Procurement of high-purity (>97%) material supports biophysical assay development (SPR, ITC, TS) where batch-to-batch consistency is critical [1][2].

Intermediate for PROTAC or Bifunctional Degrader Linker Attachment

The free azetidine nitrogen in the target compound provides a direct conjugation point for linker attachment in PROTAC (Proteolysis Targeting Chimera) design [1]. Compared to the 4-methoxybenzenesulfonyl analog, this scaffold avoids the sulfonamide liability (potential hERG binding, higher MW) and keeps the overall degrader molecular weight within the <900 Da range preferred for cell permeability [2]. The adamantane moiety can also contribute to the formation of a stable ternary complex by engaging a hydrophobic patch on the E3 ligase or target protein [1][2].

Quote Request

Request a Quote for 1-(Adamantane-1-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.